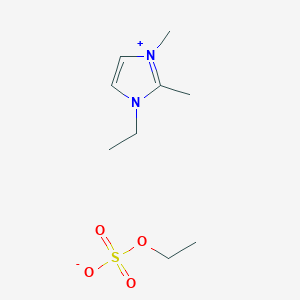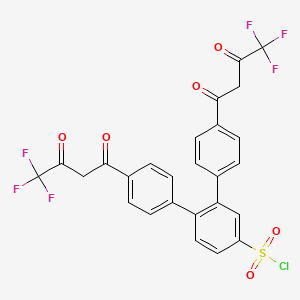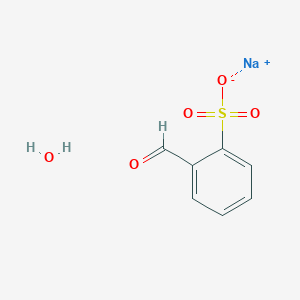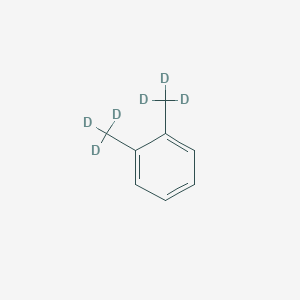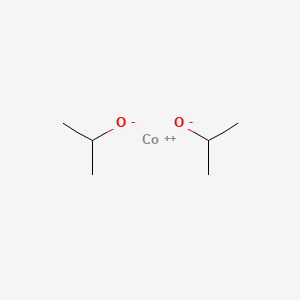
异丙醇钴(II)
描述
Cobalt (II) isopropoxide is a purple microcrystalline powder . It is used in display & imaging, catalysis & synthesis, and ferroelectric metals .
Physical And Chemical Properties Analysis
Cobalt (II) isopropoxide is a purple microcrystalline powder . Cobalt is a steel-gray, hard, tough metal that dissolves easily in nitric acid and also in dilute hydrochloric and sulfuric acids .科学研究应用
显示和成像技术
异丙醇钴(II)在先进显示和成像技术的发展中发挥着重要作用。其特性被用于制造用于液晶显示器(LCD)和有机发光二极管(OLED)的材料。该化合物形成均质薄膜的能力使其成为开发薄膜晶体管的宝贵前驱体,薄膜晶体管是现代显示器中必不可少的组件 .
催化和合成
在催化领域,异丙醇钴(II)用作各种化学反应的催化剂或催化剂前体,包括聚合和烯烃氧化。它在提高反应速率和选择性方面的有效性对于合成复杂有机化合物和工业规模的化学生产至关重要 .
铁电材料
该化合物在合成铁电材料中起着至关重要的作用,铁电材料表现出自发极化。这些材料是开发存储器设备、传感器和致动器的关键。异丙醇钴(II)稳定材料某些相的能力增强了它们的铁电性能 .
生物医学应用
异丙醇钴(II)衍生材料正在研究用于生物医学成像和药物递送系统。其磁性可以提高磁共振成像 (MRI) 的对比度,并且当用于药物递送时,它可以帮助在体内靶向释放治疗剂 .
储能
研究人员正在探索异丙醇钴(II)在储能应用中的用途,特别是在开发高性能电池和超级电容器方面。其电化学特性有助于提高这些储能设备的效率和寿命 .
传感技术
异丙醇钴(II)用于制造气体传感器和化学电阻传感器。这些传感器可以检测各种气体和化学物质,使其在环境监测、工业安全和医疗诊断方面非常有用 .
安全和危害
未来方向
作用机制
Target of Action
Cobalt (II) isopropoxide is primarily used in display & imaging, catalysis & synthesis, and ferroelectric metals . It is a key component in various chemical reactions, particularly those involving oxidative esterification of aldehydes .
Mode of Action
The compound acts as a catalyst in the oxidative alkoxylation of aldehydes, leading to the formation of corresponding esters . This process involves the cobalt-mediated decomposition of tert-butyl hydroperoxide (TBHP) in the presence of iodide ions . The in situ generated hypoiodites (IO−/IO2−) from the conversion of I3− to IO3− account for a cooperative effect with the oxygen-centered radical species to make the hydrogen abstraction of hemiacetal intermediates more selective .
Biochemical Pathways
Cobalamin, a unique metal complex coenzyme containing a cobalt ion, is involved in the most complex biosynthetic pathways known in nature .
Pharmacokinetics
It’s important to note that the compound is soluble in water , which could influence its bioavailability and distribution.
Result of Action
The primary result of Cobalt (II) isopropoxide’s action is the formation of esters through the oxidative alkoxylation of aldehydes . This process is highly efficient and selective, making Cobalt (II) isopropoxide a valuable catalyst in organic synthesis .
Action Environment
The action of Cobalt (II) isopropoxide can be influenced by various environmental factors. For instance, the presence of iodide ions is crucial for the compound’s catalytic activity in the oxidative alkoxylation of aldehydes . Additionally, the compound’s solubility in water suggests that its action, efficacy, and stability could be affected by the aqueous environment.
属性
IUPAC Name |
cobalt(2+);propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O.Co/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXHMSMVQZJJLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14CoO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594342 | |
| Record name | Cobalt(2+) dipropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60406-95-3 | |
| Record name | Cobalt(2+) dipropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



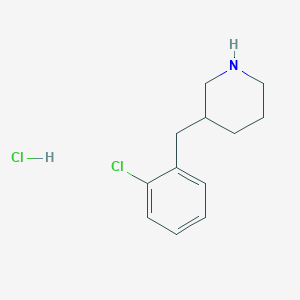
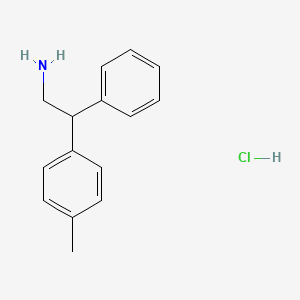





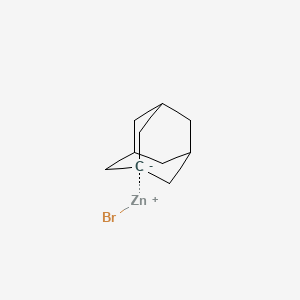
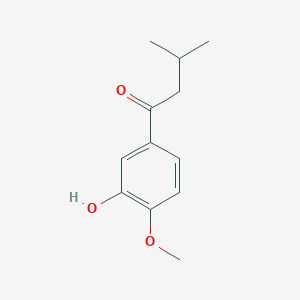
![(2-{4-[2-(Benzenesulfonyl)ethyl]phenyl}hydrazinyl)(oxo)acetic acid](/img/structure/B1603358.png)
